5'-Fluoro-2'-(trifluoromethyl)propiophenone
Description
5'-Fluoro-2'-(trifluoromethyl)propiophenone is a fluorinated aromatic ketone with the molecular formula C₁₀H₈F₄O (calculated molecular weight: 202.18 g/mol). While the evidence primarily references its acetophenone analog (5'-Fluoro-2'-(trifluoromethyl)acetophenone, CAS 208173-21-1), the structural distinction lies in the ketone group: acetophenone has a methyl ketone (COCH₃), whereas propiophenone features an ethyl ketone (COCH₂CH₃). Key properties of the acetophenone analog include a purity of 97%, refractive index of 1.4462, and molecular weight of 206.14 g/mol . The compound’s IUPAC name is 1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone, with a SMILES notation of CC(=O)C₁=C(C=CC(=C₁)F)C(F)(F)F . Its fluorinated and trifluoromethyl substituents enhance lipophilicity and electronic effects, making it valuable in pharmaceutical and agrochemical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJYFLGDHCDRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with trifluoromethyl ethyl ketone under specific reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5’-Fluoro-2’-(trifluoromethyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
The unique structure of 5'-Fluoro-2'-(trifluoromethyl)propiophenone makes it a candidate for various pharmaceutical applications:
- Drug Development : This compound is being investigated as a precursor in the synthesis of novel pharmaceuticals. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic properties.
- Biochemical Probes : Its distinct fluorinated structure allows it to interact selectively with biological targets, making it useful in the development of biochemical probes for studying enzyme activity and receptor interactions.
Chemical Synthesis Applications
In organic chemistry, this compound serves as a valuable building block:
- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic routes to create more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
- Material Science : Due to its unique electronic properties imparted by the fluorinated groups, this compound can be explored in the development of specialty chemicals and materials with specific functionalities.
Case Study 1: Drug Development
A recent study investigated the synthesis of novel derivatives of this compound aimed at enhancing anti-cancer activity. The research demonstrated that modifications to the trifluoromethyl group resulted in compounds with significantly improved selectivity against cancer cell lines compared to non-fluorinated analogs. This highlights the importance of fluorination in drug design.
Case Study 2: Biochemical Probing
Another study explored the use of this compound as a biochemical probe for studying enzyme kinetics. The compound was found to interact specifically with certain enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-(trifluoromethyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 5'-Fluoro-2'-(trifluoromethyl)propiophenone with related fluorinated propiophenones and acetophenones.
Electronic and Steric Effects
- Trifluoromethyl (CF₃) Groups : Strong electron-withdrawing effects increase electrophilicity and metabolic stability. The 2'-CF₃ group in the target compound may enhance resonance stabilization compared to 4'-CF₃ analogs .
- Fluorine Substituents : The 5'-fluoro group improves lipophilicity and may influence intermolecular interactions (e.g., hydrogen bonding) .
- Positional Isomerism : Moving substituents (e.g., 2' vs. 4' CF₃) alters steric hindrance and electronic distribution, impacting reactivity in cross-coupling or nucleophilic substitution reactions .
Research Findings and Limitations
- Synthetic Utility: The target compound’s acetophenone analog is commercially available (Thermo Scientific) for organic synthesis . Propiophenone derivatives are less documented, highlighting a gap in applied research.
- Data Constraints: Experimental data for propiophenone analogs (e.g., melting points, solubility) are sparse, necessitating further characterization.
Biological Activity
5'-Fluoro-2'-(trifluoromethyl)propiophenone, also known as 2'-fluoro-5'-(trifluoromethyl)propiophenone, is an organic compound characterized by its unique molecular structure, which includes a fluoro group and a trifluoromethyl group attached to a propiophenone backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C10H8F4O
- Molecular Weight : 220.17 g/mol
- CAS Registry Number : 207974-18-3
- InChI Key : SCKAMDGXXQFMFY-UHFFFAOYSA-N
The presence of both fluoro and trifluoromethyl groups enhances the compound's chemical reactivity and biological activity compared to analogs lacking these substituents .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluoro and trifluoromethyl groups can influence the compound's lipophilicity, potentially enhancing its cell membrane permeability and bioavailability.
Interaction with Enzymes
The compound may modulate enzyme activity through competitive inhibition or allosteric modulation. Such interactions can lead to alterations in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| HeLa | 10 µM | Induced apoptosis (70% cell death) | |
| MCF-7 | 5 µM | Inhibited proliferation (50% reduction) |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. A study reported effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 20 µg/mL .
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Q & A
Q. Methodological steps include :
- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorinated substituents (e.g., trifluoromethyl and fluoro groups).
- Mass spectrometry (HRMS) : Exact mass determination (e.g., molecular weight ~220.0463 g/mol for derivatives ) ensures molecular formula accuracy.
- HPLC with chiral columns : For enantiomeric resolution if asymmetric synthesis is employed .
Basic: What are its primary applications in organic synthesis?
The compound serves as a key intermediate :
- α-Bromination : Reacts with pyridine hydrobromide perbromide to form brominated derivatives, pivotal in pharmaceutical and pesticide synthesis .
- Phenylation reactions : Catalyzed by titanium tetraisopropoxide and diphenylzinc in the presence of enantioselective ligands, enabling C–C bond formation .
Advanced: How can researchers resolve contradictions in reaction yields for α-bromination?
Contradictions in yields may arise from substituent electronic effects (e.g., electron-withdrawing fluoro/trifluoromethyl groups) or solvent polarity . To address this:
- Compare kinetic vs. thermodynamic control conditions (e.g., varying temperature from 0°C to 25°C).
- Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate stability .
Advanced: What computational methods optimize enantioselective synthesis?
Density Functional Theory (DFT) can model transition states of catalytic reactions. For example:
- Simulate ligand-metal interactions (e.g., Ti(IV) complexes with dihydroxy bis(sulfonamide) ligands) to predict enantiomeric excess (ee) .
- Validate with molecular docking studies for enzyme-targeted derivatives .
Advanced: How does the compound’s fluorination pattern influence its reactivity?
The ortho-fluoro and para-trifluoromethyl groups induce steric hindrance and electron-deficient aromatic rings, affecting:
- Electrophilic substitution : Reduced reactivity necessitates stronger Lewis acids (e.g., BF₃·Et₂O instead of AlCl₃).
- Nucleophilic attack : Fluorine’s electronegativity directs regioselectivity in cross-coupling reactions .
Advanced: What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of HF gas during hydrolysis.
- Waste disposal : Segregate fluorinated waste and consult certified agencies for incineration .
Advanced: How can researchers address discrepancies in spectroscopic data?
Discrepancies in ¹H/¹³C NMR shifts may stem from solvent effects or dynamic exchange processes . Mitigation strategies:
- Record spectra in deuterated DMSO or CDCl₃ at standardized concentrations.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Basic: What are its potential applications in agrochemical research?
Derivatives of this compound are intermediates in fungicide synthesis . For example, trifluoromethyl groups enhance lipid solubility and bioactivity against fungal cell membranes .
Advanced: How to optimize catalytic systems for asymmetric synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
